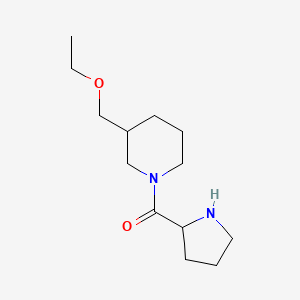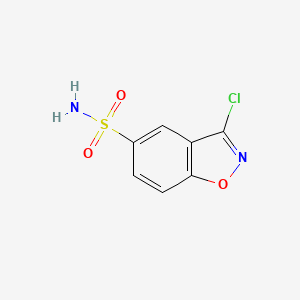
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-ol, also known as 2-EEMPO, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a characteristic odor. 2-EEMPO has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
Mechanisms and Kinetics in Chemical Reactions
Research on related compounds has explored their roles in chemical reactions, including dehydrogenation processes and mechanisms of bond cleavage in lignin model compounds, suggesting potential applications in chemical synthesis and material processing. For instance, studies on the acidolysis of lignin model compounds indicate the importance of the γ-hydroxymethyl group in the reaction mechanism, highlighting how modifications in chemical structures can influence reaction pathways and outcomes (T. Yokoyama, 2015).
Environmental Implications of Chemical Compounds
Investigations into the environmental fate and effects of chemical compounds, such as surfactants and solvents, provide insights into how similar compounds might interact with ecosystems. For example, comprehensive studies on surfactants like alcohol ethoxylates and their biodegradation, aquatic toxicity, and environmental risk assessments suggest a framework for understanding the environmental safety of related chemical compounds (C. Cowan-Ellsberry et al., 2014).
Biocompatibility and Medical Applications
Research on the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate) (PMEA), and their interaction with water structures at interfaces, suggests potential applications in biomedical materials. These studies indicate that certain water structures in hydrated polymers can significantly impact their compatibility with biological components, a principle that might extend to the biocompatibility of other compounds with similar properties (Masaru Tanaka & A. Mochizuki, 2010).
Flame Retardants and Safety Materials
The review on novel brominated flame retardants in indoor environments discusses the occurrence, risks, and research gaps of these compounds in various matrices. It emphasizes the need for further research on their occurrence, environmental fate, and toxicity, indicating potential applications in safety materials and the need for environmental assessments of similar compounds (E. A. Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9-7-10(4-5-11)6-8(9)12-2/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFDUQAGOOJQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)



![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)





